3-[[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid
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Overview
Description
3-[2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid is a complex organic compound that features a thiazole ring, an amide linkage, and a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Amide Bond Formation: The thiazole derivative is then reacted with 3-aminobenzoic acid in the presence of a coupling agent such as diethylphosphorocyanidate (DEPC) to form the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-[2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The amide linkage and benzoic acid moiety contribute to the compound’s ability to bind to proteins and nucleic acids, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A similar compound with a pyrrolo[2,3-d]pyrimidine skeleton, used as an anticancer drug.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
3-[2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid is unique due to its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity
Biological Activity
3-[[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid, also known as a thiazolidinone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, highlighting its mechanisms, efficacy in various applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidinone ring, which is known for its pharmacological significance. Its structure can be represented as follows:
- Chemical Formula : C₁₅H₁₀N₂O₄S
- IUPAC Name : 4-(5-{[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid
Biological Activities
Research indicates that thiazolidinone derivatives exhibit a wide range of biological activities:
-
Antimicrobial Activity :
- Thiazolidinone compounds have shown promising results against various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones.
- A study reported that certain thiazolidinones exhibited IC₅₀ values in the micromolar range against Staphylococcus aureus and Escherichia coli.
-
Antioxidant Properties :
- The antioxidant activity of thiazolidinones has been evaluated using assays such as DPPH and ABTS. Some derivatives displayed IC₅₀ values lower than ascorbic acid, indicating superior antioxidant potential.
- For example, one derivative exhibited an IC₅₀ of 9.18 µg/mL, significantly outperforming the reference antioxidant.
-
Anticancer Activity :
- Thiazolidinone derivatives have been studied for their anticancer properties. In vitro studies showed that they induce apoptosis in cancer cell lines such as HeLa and MCF-7.
- The mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, with some compounds demonstrating lower IC₅₀ values compared to established chemotherapeutics like irinotecan.
-
Anti-inflammatory Effects :
- Certain thiazolidinones have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines in cell models.
- Research indicates that these compounds can reduce inflammation markers in animal models of arthritis.
Case Studies
Several studies highlight the biological efficacy of this compound:
Study | Findings | Methodology |
---|---|---|
Carraro Junior et al. (2021) | Demonstrated antioxidant and monoamine oxidase inhibition | ABTS and DPPH assays |
Ahmed et al. (2018) | Induced apoptosis in HeLa cells through intrinsic pathways | Flow cytometry analysis |
Metwally et al. (2010) | Showed antibacterial activity against Gram-positive bacteria | Agar diffusion method |
The biological activities of thiazolidinones are attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : Compounds effectively neutralize ROS, reducing oxidative stress.
- Enzyme Inhibition : Many thiazolidinones inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Gene Regulation : Some derivatives modulate gene expression related to apoptosis and inflammation.
Properties
Molecular Formula |
C12H11N3O4S |
---|---|
Molecular Weight |
293.30 g/mol |
IUPAC Name |
3-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C12H11N3O4S/c13-12-15-10(17)8(20-12)5-9(16)14-7-3-1-2-6(4-7)11(18)19/h1-4,8H,5H2,(H,14,16)(H,18,19)(H2,13,15,17) |
InChI Key |
AYURJIQVAFAOOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2C(=O)NC(=N)S2)C(=O)O |
Origin of Product |
United States |
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